molecular formula C10H11FO2 B14831600 2-Cyclopropoxy-1-fluoro-4-methoxybenzene

2-Cyclopropoxy-1-fluoro-4-methoxybenzene

Katalognummer: B14831600
Molekulargewicht: 182.19 g/mol
InChI-Schlüssel: CQMYAMFKNZJADD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropoxy-1-fluoro-4-methoxybenzene is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol This compound features a benzene ring substituted with a cyclopropoxy group, a fluoro group, and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-1-fluoro-4-methoxybenzene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride . The cyclopropoxy group can be introduced through nucleophilic substitution reactions, while the fluoro and methoxy groups can be added via electrophilic aromatic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the fluoro group to a hydrogen atom.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2), bromine (Br2), nitric acid (HNO3)

Major Products:

    Oxidation: Quinones, carboxylic acids

    Reduction: De-fluorinated benzene derivatives

    Substitution: Halogenated or nitrated benzene derivatives

Wissenschaftliche Forschungsanwendungen

2-Cyclopropoxy-1-fluoro-4-methoxybenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Cyclopropoxy-1-fluoro-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluoro and methoxy groups can enhance its binding affinity to specific targets, while the cyclopropoxy group can influence its overall molecular conformation. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

    1-Fluoro-4-methoxybenzene: Lacks the cyclopropoxy group, making it less sterically hindered.

    2-Cyclopropyl-1-fluoro-4-methoxybenzene: Similar structure but with a cyclopropyl group instead of cyclopropoxy.

    4-Fluoroanisole: Contains a methoxy group but lacks the cyclopropoxy and fluoro groups.

Uniqueness: 2-Cyclopropoxy-1-fluoro-4-methoxybenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The cyclopropoxy group introduces ring strain, affecting the compound’s reactivity, while the fluoro and methoxy groups influence its electronic properties .

Eigenschaften

Molekularformel

C10H11FO2

Molekulargewicht

182.19 g/mol

IUPAC-Name

2-cyclopropyloxy-1-fluoro-4-methoxybenzene

InChI

InChI=1S/C10H11FO2/c1-12-8-4-5-9(11)10(6-8)13-7-2-3-7/h4-7H,2-3H2,1H3

InChI-Schlüssel

CQMYAMFKNZJADD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)F)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.